5,6-Diaminobenzothiazolinone
CAS No.: 120791-35-7
Cat. No.: VC20759217
Molecular Formula: C7H7N3OS
Molecular Weight: 181.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 120791-35-7 |
---|---|
Molecular Formula | C7H7N3OS |
Molecular Weight | 181.22 g/mol |
IUPAC Name | 5,6-diamino-3H-1,3-benzothiazol-2-one |
Standard InChI | InChI=1S/C7H7N3OS/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,8-9H2,(H,10,11) |
Standard InChI Key | MVNQBUYZEFYXCF-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC2=C1NC(=O)S2)N)N |
Canonical SMILES | C1=C(C(=CC2=C1NC(=O)S2)N)N |
5,6-Diaminobenzothiazolinone, with the chemical formula C7H7N3OS, is a compound that belongs to the benzothiazolinone class of organic molecules. It is characterized by its benzothiazole ring structure, which includes two amino groups at positions 5 and 6. This compound is of interest in various fields due to its potential applications in chemistry and materials science.
Potential Applications
While specific applications of 5,6-Diaminobenzothiazolinone are not detailed in the available literature, compounds with similar structures are often explored for their biological activities, such as antimicrobial or antioxidant properties. The presence of amino groups allows for easy modification, which can be leveraged to design molecules with targeted biological activities.
Biological Activity
Compound Type | Biological Activity |
---|---|
Benzothiazole Derivatives | Antimicrobial, Anticancer, Anti-inflammatory |
Future Directions
Future research could focus on exploring the biological activities of 5,6-Diaminobenzothiazolinone and its derivatives. This might involve synthesizing new compounds by modifying the existing structure and evaluating their potential applications in medicine or materials science.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume